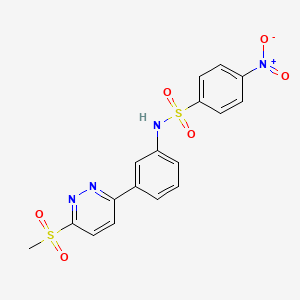

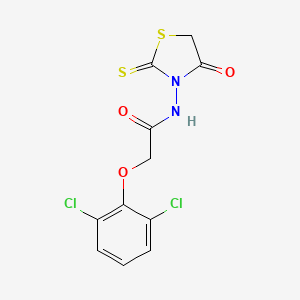

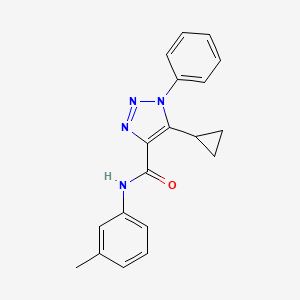

N-(3-(6-(méthylsulfonyl)pyridazin-3-yl)phényl)-4-nitrobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been extensively studied for their potential use in various therapeutic areas, including as anti-cancer agents , PET tracer precursors , and peptide synthesis .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing compounds. For example, a related compound, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized using 4-nitrobenzenesulfonyl guanidine as a starting material . Another example is the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, which was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structure of these compounds can be elucidated using spectroscopic tools and crystallography. For instance, the structure of a related sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) studies, which revealed that it crystallized in the monoclinic crystal system . The molecular structure can significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including condensation, rearrangement, and coupling reactions. The 4-nitrobenzenesulfonamido group has been used as a protecting/activating system for the carboxyl function in peptide synthesis, allowing for both C → N and N → C direction solution phase peptide synthesis . Additionally, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali leads to the formation of p-methylsulfonylphenylacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are crucial for their function and pharmacology. For example, poor water solubility was identified as a limitation for a sulfonamide-based HIF-1 pathway inhibitor, necessitating further chemical modifications . The electronic properties and reactivity descriptors of sulfonamide compounds can be investigated using computational methods such as density functional theory (DFT), which provides insights into the molecular electrostatic potential, Fukui functions, and bond dissociation energies .

Applications De Recherche Scientifique

- N-(3-(6-(méthylsulfonyl)pyridazin-3-yl)phényl)-4-nitrobenzènesulfonamide a démontré des propriétés antimicrobiennes. Des chercheurs ont étudié son efficacité contre divers agents pathogènes, notamment les bactéries et les champignons. En inhibant la croissance microbienne, il pourrait potentiellement servir de base au développement de nouveaux antibiotiques ou antifongiques .

- Des études suggèrent que ce composé présente une activité anticancéreuse. Il peut interférer avec la prolifération des cellules cancéreuses, induire l'apoptose (mort cellulaire programmée) ou inhiber des voies de signalisation spécifiques cruciales pour la croissance tumorale. Les chercheurs continuent d'explorer son potentiel comme agent chimiothérapeutique nouveau .

- L'agrégation plaquettaire joue un rôle crucial dans la coagulation sanguine. Certains dérivés de ce composé ont été étudiés pour leurs propriétés antiplaquettaires. En inhibant l'activation plaquettaire, ils pourraient contribuer à prévenir les événements thrombotiques .

- La gestion de l'inflammation et de la douleur sont des cibles thérapeutiques essentielles. Certains dérivés de pyridazinone, y compris ce composé, ont démontré des effets anti-inflammatoires et analgésiques. Ces propriétés en font des candidats intéressants pour le développement de médicaments .

- L'hypertension artérielle (pression artérielle élevée) est un problème de santé répandu. Certains composés à base de pyridazinone, y compris notre sujet, ont montré une activité antihypertensive. Ils peuvent agir en modulant le tonus vasculaire ou d'autres mécanismes .

- Au-delà de la santé humaine, ce composé a une pertinence en agriculture. Plusieurs dérivés de pyridazinone sont utilisés comme agrochimiques. Par exemple, les agents herbicides Pyridaben et Norflurazon sont basés sur des structures de pyridazinone .

Activité antimicrobienne

Potentiel anticancéreux

Effets antiplaquettaires

Propriétés anti-inflammatoires et analgésiques

Potentiel antihypertenseur

Applications agrochimiques

En résumé, This compound est prometteur dans divers domaines, de la médecine à l'agriculture. Ses propriétés multiformes en font un sujet passionnant pour la recherche et le développement futurs. Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMHJNDXKJAVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)